Comparative Antiviral Potency: 2-Amino-6-chloro vs. 6-Chloro and Other 6-Halo-2',3'-dideoxypurine Analogs
In a direct comparative study of 6-halo-2',3'-dideoxypurine ribofuranosides (ddPs) against HIV, the 2-amino-6-chloro derivative demonstrated potent antiviral activity comparable to 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxyguanosine (ddG) and completely blocked HIV infectivity without affecting target cell growth [1]. The compound's activity profile was superior to 2-amino-6-bromo and 2-amino-6-iodo analogs, as well as 6-chloro, 6-bromo, and 6-iodo derivatives without the 2-amino group [1]. This establishes a clear structure-activity relationship (SAR) where the combination of the 2-amino group and the 6-chloro atom in the purine scaffold is critical for optimal anti-HIV activity within this series.
| Evidence Dimension | In vitro anti-HIV activity ranking |
|---|---|
| Target Compound Data | 2-Amino-6-chloro-ddP (reference analog for target compound's base structure) |
| Comparator Or Baseline | 2-Amino-6-fluoro-ddP, 6-fluoro-ddP, 2-amino-6-bromo-ddP, 2-amino-6-iodo-ddP, 6-chloro-ddP, 6-bromo-ddP, 6-iodo-ddP |
| Quantified Difference | Activity order: 2-amino-6-fluoro, 2-amino-6-chloro, 6-fluoro > 2-amino-6-bromo > 2-amino-6-iodo, 6-chloro > 6-bromo > 6-iodo. 2-amino-6-chloro-ddP completely blocked HIV infectivity at non-cytotoxic concentrations [1]. |
| Conditions | In vitro HIV infectivity, cytopathic effect, Gag protein expression, and DNA synthesis assays in cultured human T4+ lymphocyte cell lines. |
Why This Matters
This SAR data justifies the selection of the 2-amino-6-chloro substitution pattern over other halogenated analogs for achieving potent antiviral activity without increasing cytotoxicity.
- [1] Shirasaka T, et al. Lipophilic halogenated congeners of 2',3'-dideoxypurine nucleosides active against human immunodeficiency virus in vitro. SciLit. https://www.scilit.net/publications/ec40791b6f5d6c4ccf16f0ab13a57de7 View Source
